molecular formula C13H18O4 B14380930 4-[(3,4-Dimethoxyphenyl)methoxy]butan-2-one CAS No. 90033-50-4

4-[(3,4-Dimethoxyphenyl)methoxy]butan-2-one

Katalognummer: B14380930
CAS-Nummer: 90033-50-4
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: IZTQLRDCSIMAHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Dimethoxyphenyl)methoxy]butan-2-one typically involves the reaction of 3,4-dimethoxybenzyl chloride with butanone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(3,4-Dimethoxyphenyl)methoxy]butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-[(3,4-Dimethoxyphenyl)methoxy]butan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances and flavoring agents

Wirkmechanismus

The mechanism of action of 4-[(3,4-Dimethoxyphenyl)methoxy]butan-2-one involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include modulation of enzyme activity, interaction with receptors, and alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(3,4-Dimethoxyphenyl)methoxy]butan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its methoxy groups enhance its stability and solubility, making it a valuable compound in various applications .

Eigenschaften

CAS-Nummer

90033-50-4

Molekularformel

C13H18O4

Molekulargewicht

238.28 g/mol

IUPAC-Name

4-[(3,4-dimethoxyphenyl)methoxy]butan-2-one

InChI

InChI=1S/C13H18O4/c1-10(14)6-7-17-9-11-4-5-12(15-2)13(8-11)16-3/h4-5,8H,6-7,9H2,1-3H3

InChI-Schlüssel

IZTQLRDCSIMAHC-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CCOCC1=CC(=C(C=C1)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.